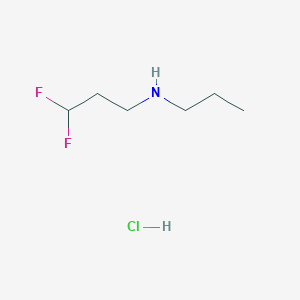

(3,3-Difluoropropyl)(propyl)amine hydrochloride

Beschreibung

(3,3-Difluoropropyl)(propyl)amine hydrochloride is an aliphatic amine hydrochloride featuring a propyl group and a 3,3-difluoropropyl moiety attached to a central nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Eigenschaften

Molekularformel |

C6H14ClF2N |

|---|---|

Molekulargewicht |

173.63 g/mol |

IUPAC-Name |

3,3-difluoro-N-propylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H13F2N.ClH/c1-2-4-9-5-3-6(7)8;/h6,9H,2-5H2,1H3;1H |

InChI-Schlüssel |

DKDHDFJTBQYZOV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNCCC(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(propyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3,3-difluoropropylamine and propylamine.

Reaction: The two amines are reacted in the presence of hydrochloric acid.

Product Formation: (3,3-Difluoropropyl)(propyl)amine hydrochloride is formed as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of (3,3-Difluoropropyl)(propyl)amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Difluoropropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Formation of (3,3-diiodopropyl)(propyl)amine hydrochloride.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of simpler amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(3,3-Difluoropropyl)(propyl)amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and fluorination reactions.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,3-Difluoropropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Aliphatic Amines

a. (3,3-Difluoropropyl)(2-methoxyethyl)amine Hydrochloride

- Molecular Formula: C₆H₁₄ClF₂NO

- Molecular Weight : 189.63 g/mol

- Key Features: Replaces the propyl group with a 2-methoxyethyl chain.

- Applications : Used as a laboratory reagent, highlighting its role in exploratory synthesis .

b. 2-(3-Fluorophenyl)ethylamine Hydrochloride

- Molecular Formula : C₁₁H₁₇ClFN

- Molecular Weight : 217.71 g/mol

- Key Features: Incorporates a 3-fluorophenyl ethyl group instead of the difluoropropyl chain.

c. 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride

Heterocyclic and Aromatic Amines

a. [3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis(trifluoromethylbenzyl)amine Hydrochloride

- Molecular Formula : C₁₃H₁₅F₃N₅O₂·HCl

- Molecular Weight : 330.12 g/mol (free base)

- Key Features : Features a nitro-triazole heterocycle and trifluoromethylbenzyl groups. The nitro group increases electron-withdrawing effects, while the trifluoromethyl groups enhance metabolic stability. This compound has shown anti-chagasic activity, illustrating how electronic modifications impact biological function .

b. [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine Hydrochloride

Pharmaceutical Derivatives

a. Promethazine Hydrochloride

- Molecular Formula : C₁₇H₂₀N₂S·HCl

- Molecular Weight : 284.43 g/mol (free base)

- Key Features: A phenothiazine derivative with a dimethylaminopropyl chain. Used as an antipsychotic drug, its aromatic system enables interactions with dopamine receptors, a property absent in aliphatic amines like (3,3-difluoropropyl)(propyl)amine hydrochloride .

b. Benzydamine Hydrochloride

- Molecular Formula : C₁₉H₂₃N₃O·HCl

- Molecular Weight : 309.41 g/mol (free base)

- Key Features: Combines a benzyl group and a dimethylaminopropyl chain. Its anti-inflammatory activity stems from dual mechanisms: cyclooxygenase inhibition and membrane stabilization, showcasing how structural complexity broadens pharmacological utility .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| (3,3-Difluoropropyl)(propyl)amine HCl | C₆H₁₄ClF₂N | 193.64 | Propyl, 3,3-difluoropropyl | Research, synthetic intermediate |

| (3,3-Difluoropropyl)(2-methoxyethyl)amine HCl | C₆H₁₄ClF₂NO | 189.63 | 2-Methoxyethyl, difluoropropyl | Laboratory reagent |

| 2-(3-Fluorophenyl)ethylamine HCl | C₁₁H₁₇ClFN | 217.71 | Propyl, fluorophenyl ethyl | Neuropharmacological research |

| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂·HCl | 245.74 | Methyl, dimethoxyphenylpropyl | Drug development |

Research Findings and Implications

- Fluorine Impact: The 3,3-difluoropropyl group in the parent compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals .

- Safety Considerations: Similar amines, such as 3-[3-(dimethylamino)propyl]-1-phenylurea, lack comprehensive toxicological data, necessitating caution in handling and application .

- Synthetic Utility : The hydrochloride salt form improves water solubility, facilitating use in aqueous reaction conditions or drug formulations .

Biologische Aktivität

(3,3-Difluoropropyl)(propyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: (3,3-Difluoropropyl)(propyl)amine hydrochloride

- Molecular Formula: C6H13ClF2N

- Molecular Weight: 175.63 g/mol

- CAS Number: 1260898-17-6

The biological activity of (3,3-Difluoropropyl)(propyl)amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain monoamine transporters, which play a critical role in the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Potential to elevate mood through serotonin modulation | |

| Neuroprotective | May protect neuronal cells from oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

-

Antidepressant Effects:

A study conducted on animal models demonstrated that (3,3-Difluoropropyl)(propyl)amine hydrochloride exhibited significant antidepressant-like effects in forced swim tests, suggesting its potential utility in treating depression. -

Neuroprotection:

Research published in the Journal of Neurochemistry indicated that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a protective mechanism that may be beneficial in neurodegenerative diseases. -

Anti-inflammatory Properties:

In vitro studies showed that (3,3-Difluoropropyl)(propyl)amine hydrochloride reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the pharmacological profiles of (3,3-Difluoropropyl)(propyl)amine hydrochloride:

- Pharmacodynamics: The compound has shown a dose-dependent increase in serotonin levels in synaptic clefts, which correlates with its antidepressant effects.

- Toxicology: Toxicological assessments indicate a favorable safety profile at therapeutic doses with minimal side effects observed in preclinical trials.

- Synergistic Effects: Combinations with other antidepressants have shown enhanced efficacy, suggesting potential for use in polypharmacy strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.